3,5-Cycloheptadiene-1,2-dione
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Overview
Description
3,5-Cycloheptadiene-1,2-dione is an organic compound with the molecular formula C7H6O2. It is a derivative of cycloheptadiene and contains two ketone groups at the 1 and 2 positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cycloheptadiene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of cycloheptadiene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure the selective formation of the dione .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Cycloheptadiene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the dione into corresponding diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cycloheptadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Cycloheptadiene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Cycloheptadiene-1,2-dione involves its reactivity with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can affect biological pathways and molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoquinone: Similar in structure but with a six-membered ring.
1,4-Benzoquinone: Another quinone with different substitution patterns.
Cyclohexadiene-1,2-dione: A six-membered ring analog.
Uniqueness
3,5-Cycloheptadiene-1,2-dione is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for studying ring strain and reactivity in larger ring systems .
Properties
CAS No. |
917613-73-1 |
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Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
cyclohepta-3,5-diene-1,2-dione |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-4H,5H2 |
InChI Key |
WLNNIVYHVWXDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC(=O)C1=O |
Origin of Product |
United States |
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